molecular formula C23H22ClN3O4S B505392 N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Cat. No.: B505392
M. Wt: 472g/mol
InChI Key: LNKQAJVOYPOCJT-UHFFFAOYSA-N
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Description

N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a chlorophenyl group, and a methoxy-substituted phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the attachment of the methoxy-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H22ClN3O4S/c1-13(2)21(28)26-17-9-8-16(12-20(17)30-3)25-23(32)27-22(29)19-11-10-18(31-19)14-4-6-15(24)7-5-14/h4-13H,1-3H3,(H,26,28)(H2,25,27,29,32)

InChI Key

LNKQAJVOYPOCJT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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